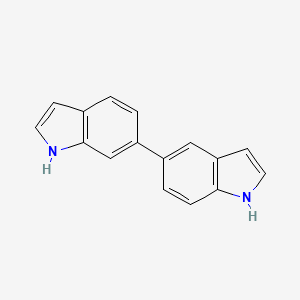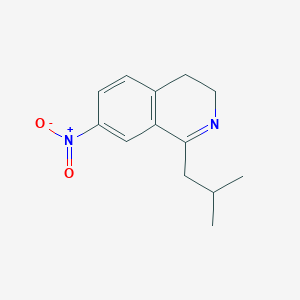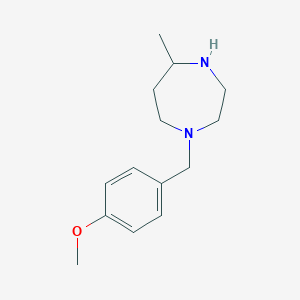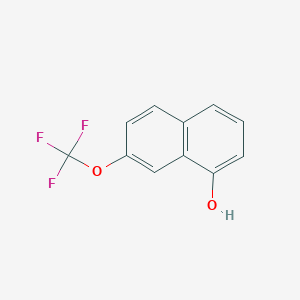
5,6'-Bi-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6’-Bi-1H-indole is a unique organic compound belonging to the indole family. Indoles are heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of two indole units connected at the 5 and 6 positions. Indoles are significant in various fields due to their biological activity and presence in many natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6’-Bi-1H-indole typically involves the coupling of two indole units. One common method is the oxidative coupling of indole derivatives using oxidizing agents such as ferric chloride or copper(II) acetate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 5,6’-Bi-1H-indole may involve similar oxidative coupling methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 5,6’-Bi-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
5,6’-Bi-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,6’-Bi-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Indole: The parent compound of the indole family, widely studied for its biological activities.
3,3’-Diindolylmethane: Another dimeric indole compound with significant anticancer properties.
Indole-3-carbinol: A naturally occurring compound with potential anticancer and antioxidant activities.
Uniqueness: 5,6’-Bi-1H-indole is unique due to its specific dimeric structure, which can lead to distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Número CAS |
341023-06-1 |
|---|---|
Fórmula molecular |
C16H12N2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
5-(1H-indol-6-yl)-1H-indole |
InChI |
InChI=1S/C16H12N2/c1-2-13(10-16-11(1)5-7-18-16)12-3-4-15-14(9-12)6-8-17-15/h1-10,17-18H |
Clave InChI |
UWKFRZWDZQVPPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN2)C3=CC4=C(C=C3)NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)
![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)



![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)





![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)

